molecular formula C17H15Cl2N3OS B6078253 N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide

N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide

Cat. No. B6078253
M. Wt: 380.3 g/mol
InChI Key: QGKHIJOUNJZTJL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CB-17" and belongs to the class of thioacetamide derivatives. CB-17 has shown promising results in pre-clinical studies and is currently being investigated for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of CB-17 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. CB-17 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells. It also reduces the levels of pro-inflammatory cytokines and inhibits the expression of genes involved in inflammation. CB-17 has also been shown to reduce oxidative stress by increasing the levels of antioxidants in the body.
Biochemical and Physiological Effects:
CB-17 has been shown to have various biochemical and physiological effects in pre-clinical studies. It inhibits cancer cell growth, induces apoptosis in cancer cells, and reduces the levels of pro-inflammatory cytokines. CB-17 also reduces oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects. Additionally, CB-17 has been shown to have a low toxicity profile, indicating its potential use as a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

CB-17 has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the laboratory. CB-17 has also shown promising results in pre-clinical studies, indicating its potential use as a therapeutic agent. However, there are some limitations to the use of CB-17 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, the efficacy of CB-17 may vary depending on the type of disease being treated, and more research is needed to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on CB-17. One potential area of research is the development of CB-17 as a therapeutic agent for cancer treatment. More research is needed to determine its efficacy in different types of cancer and to optimize its dosage and administration route. Another potential area of research is the development of CB-17 as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. CB-17 has shown promising neuroprotective effects in pre-clinical studies, and more research is needed to determine its potential use in the treatment of these disorders. Additionally, more research is needed to elucidate the mechanism of action of CB-17 and to develop analogs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of CB-17 involves the reaction of 2-chlorobenzylamine with 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to obtain pure CB-17.

Scientific Research Applications

CB-17 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, CB-17 has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells. It has also demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Furthermore, CB-17 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3OS/c1-10-13(7-20)17(22-11(2)16(10)19)24-9-15(23)21-8-12-5-3-4-6-14(12)18/h3-6H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKHIJOUNJZTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

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